
1-Butylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a butyl group and an aldehyde functional group at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a strong base, followed by oxidation of the resulting butylcyclohexane to introduce the aldehyde group. Another method involves the hydroformylation of 1-butylcyclohexene, where the double bond is converted into an aldehyde group using a catalyst such as rhodium or cobalt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The reaction conditions typically include elevated temperatures and pressures to optimize yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, such as halogenation, where a halogen replaces one of the hydrogen atoms on the butyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), often in the presence of a catalyst or under UV light
Major Products:
Oxidation: 1-Butylcyclohexane-1-carboxylic acid
Reduction: 1-Butylcyclohexane-1-methanol
Substitution: Various halogenated derivatives of this compound
Applications De Recherche Scientifique
1-Butylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts a distinct aroma.
Mécanisme D'action
The mechanism of action of 1-butylcyclohexane-1-carbaldehyde primarily involves its aldehyde functional group. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or hemiacetals, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
1-Butylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methylcyclohexane-1-carbaldehyde: Similar structure but with a methyl group instead of a butyl group. It exhibits different reactivity and physical properties due to the smaller size of the methyl group.
1-Ethylcyclohexane-1-carbaldehyde: Contains an ethyl group, leading to intermediate properties between the methyl and butyl derivatives.
1-Propylcyclohexane-1-carbaldehyde: Features a propyl group, offering a balance between the reactivity and steric effects of the methyl and butyl analogs.
The uniqueness of this compound lies in its specific combination of a cyclohexane ring with a butyl group and an aldehyde functional group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1-butylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-2-3-7-11(10-12)8-5-4-6-9-11/h10H,2-9H2,1H3 |
Clé InChI |
MWYOEMWSZXSMGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


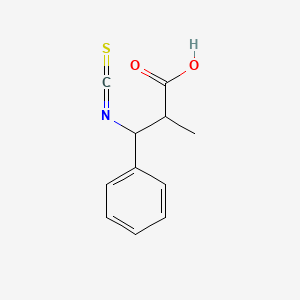

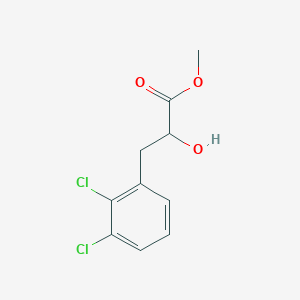

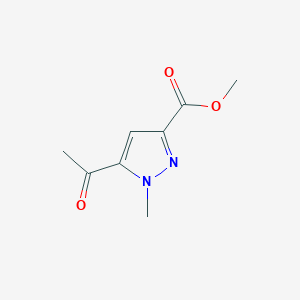
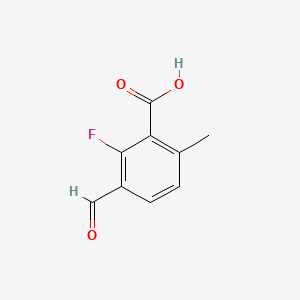

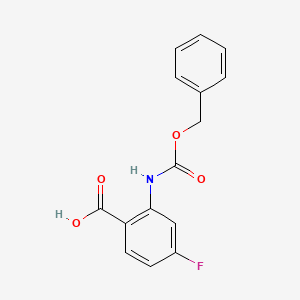

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
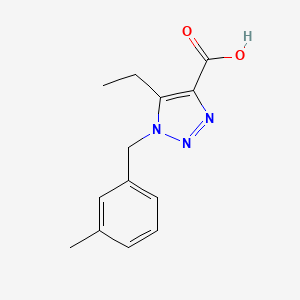
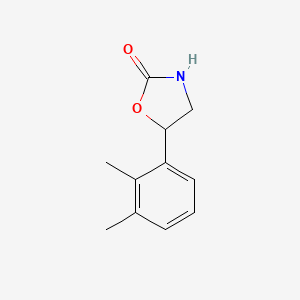
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

